molecular formula C8H7ClN2O B11911510 (4-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methanol

(4-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methanol

Cat. No.: B11911510
M. Wt: 182.61 g/mol
InChI Key: AAPNTCAQJPIHRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methanol is a halogenated heterocyclic compound with the molecular formula C8H7ClN2O It is a derivative of pyrrolopyridine, characterized by the presence of a chloro group at the 4-position and a hydroxymethyl group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methanol typically involves the halogenation of pyrrolopyridine derivatives followed by hydroxymethylation. One common method includes the chlorination of 1H-pyrrolo[2,3-b]pyridine using thionyl chloride or phosphorus oxychloride under controlled conditions. The resulting 4-chloro derivative is then subjected to hydroxymethylation using formaldehyde and a base such as sodium hydroxide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(4-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products

Scientific Research Applications

(4-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methanol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of (4-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methanol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to altered cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • (5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-yl)methanol
  • (5-Chloro-1H-pyrrolo[2,3-b]pyridin-6-yl)methanol
  • (4-Chloro-5-methyl-1H-pyrrolo[2,3-b]pyridine)

Uniqueness

(4-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both a chloro group and a hydroxymethyl group allows for versatile chemical modifications and potential bioactivity .

Properties

Molecular Formula

C8H7ClN2O

Molecular Weight

182.61 g/mol

IUPAC Name

(4-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methanol

InChI

InChI=1S/C8H7ClN2O/c9-6-1-2-10-8-7(6)5(4-12)3-11-8/h1-3,12H,4H2,(H,10,11)

InChI Key

AAPNTCAQJPIHRU-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C2C(=C1Cl)C(=CN2)CO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.